2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid
Overview
Description
2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid, commonly known as TNB, is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications. TNB is a thiol-reactive compound that has been used as a probe for the detection of reactive oxygen species and as a tool for studying protein thiol modification.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of cyclic hydroxamic acids and lactams with 2,3-dioxo-1,4-benzoxazine skeleton has been demonstrated using derivatives similar to 2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid. These compounds are significant due to their reactivity and potential applications in organic chemistry (Hartenstein & Sicker, 1993).
Luminescence and Coordination Compounds
- Research on lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, which are structurally related to the compound , indicates their influence on photophysical properties. This study is crucial for understanding the electron releasing or withdrawing effects on luminescence (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Radical Arylation and Carbazomycin B Synthesis
- The synthesis of iodination of methoxy-nitrophenol followed by acetylation leading to carbazomycin B involves steps that are relevant to the structure and reactivity of 2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid. This demonstrates the compound's potential in complex organic syntheses (Crich & Rumthao, 2004).
Photolysis and Functional Group Transformations
- A study on light-triggered elimination of CO2 and absorption of O2 in photolysis of nitrophenyl-indole derivatives, closely related to the compound of interest, reveals insights into the photolabile protecting group mechanisms. This is critical for understanding the light-induced transformations in similar compounds (Lin & Abe, 2021).
properties
IUPAC Name |
2-[1-(4-methoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O7S/c1-27-10-6-7-12(13(8-10)20(25)26)19-16(21)9-15(17(19)22)28-14-5-3-2-4-11(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYWONMCFNDWOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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